![molecular formula C8H8Cl2O B3110685 3,5-Dichloro-2-methylbenzyl alcohol CAS No. 1804896-51-2](/img/structure/B3110685.png)
3,5-Dichloro-2-methylbenzyl alcohol
Overview
Description
3,5-Dichloro-2-methylbenzyl alcohol is a chemical compound with the molecular formula C7H6Cl2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-2-methylbenzyl alcohol consists of a benzene ring with two chlorine atoms, one methyl group, and one hydroxyl group attached to it .Chemical Reactions Analysis
While specific reactions involving 3,5-Dichloro-2-methylbenzyl alcohol are not detailed in the search results, alcohols in general undergo several types of reactions. These include conversion into alkyl halides, conversion into tosylates, dehydration to yield alkenes, and conversion into esters .Physical And Chemical Properties Analysis
3,5-Dichloro-2-methylbenzyl alcohol is a solid substance . Its molecular weight is 191.06 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthetic Applications
Research on compounds closely related to 3,5-dichloro-2-methylbenzyl alcohol has shown significant synthetic applications. For instance, studies have explored the reduction of related compounds to form new chemical structures, such as bis(3,5-dichloro-4-hydroxyphenyl)methane, which was obtained from the reduction of 3,5-dicholo-4-hydroxybenzoic acid using LiAlH4 as a catalyst (Ritmaleni, Notario, & Yuliatun, 2013). Such transformations are critical in the development of new materials and chemicals with potential applications in various industries.
Environmental and Biological Transformations
Another study highlighted the biotransformation of a major fungal metabolite, 3,5-dichloro-p-anisyl alcohol, under anaerobic conditions, which is closely related to 3,5-dichloro-2-methylbenzyl alcohol. This study provided insights into the environmental fate of chloroaromatic compounds, demonstrating how they can be transformed into different products through both biotic and abiotic routes (Verhagen, Swarts, Wijnberg, & Field, 1998). Understanding these transformations is crucial for assessing the environmental impact of chlorinated organic compounds and for developing strategies for their degradation or utilization.
Photocatalytic and Oxidative Transformations
The photocatalytic oxidation of benzyl alcohol derivatives into corresponding aldehydes under visible light irradiation has been studied, indicating potential applications in green chemistry and sustainable chemical synthesis (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009). Such studies are relevant to 3,5-dichloro-2-methylbenzyl alcohol as they demonstrate the feasibility of using light to induce chemical transformations, offering environmentally friendly alternatives to traditional chemical processes.
Safety and Hazards
The safety data sheet for 3,5-Dichloro-2-methylbenzyl alcohol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(3,5-dichloro-2-methylphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3,11H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCBVSNKMFOKMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-methylbenzyl alcohol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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